

# Application Note: Quantification of 10-Oxononadecanedioic Acid using LC-MS/MS

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## Compound of Interest

Compound Name: 10-Oxononadecanedioic acid

Cat. No.: B8223391

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## Introduction

**10-Oxononadecanedioic acid** is a long-chain oxo-dicarboxylic acid. The analysis of dicarboxylic acids (DCAs) is crucial in various research fields, including the study of metabolic disorders, as they are products of fatty acid  $\omega$ -oxidation.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the quantification of DCAs due to its high sensitivity and selectivity.[3] However, the high polarity and low volatility of these compounds present analytical challenges, often necessitating derivatization to improve chromatographic retention and ionization efficiency. This application note provides a detailed protocol for the quantification of **10-oxononadecanedioic acid** in biological matrices using an LC-MS/MS method with a derivatization strategy.

## Physicochemical Properties

- IUPAC Name: **10-Oxononadecanedioic acid**
- Molecular Formula:  $C_{19}H_{34}O_5$
- Molecular Weight: 342.47 g/mol
- Structure:  $HOOC-(CH_2)_8-CO-(CH_2)_8-COOH$

## Metabolic Pathway

Long-chain dicarboxylic acids are formed from fatty acids through  $\omega$ -oxidation, which typically occurs in the endoplasmic reticulum. This process involves the hydroxylation of the terminal methyl group, followed by oxidation to a carboxylic acid. The resulting dicarboxylic acid can then undergo  $\beta$ -oxidation from both ends, primarily in peroxisomes, to yield shorter-chain dicarboxylic acids and acetyl-CoA.[1][2]



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Metabolic pathway of **10-Oxononadecanedioic Acid**.

## Experimental Protocol

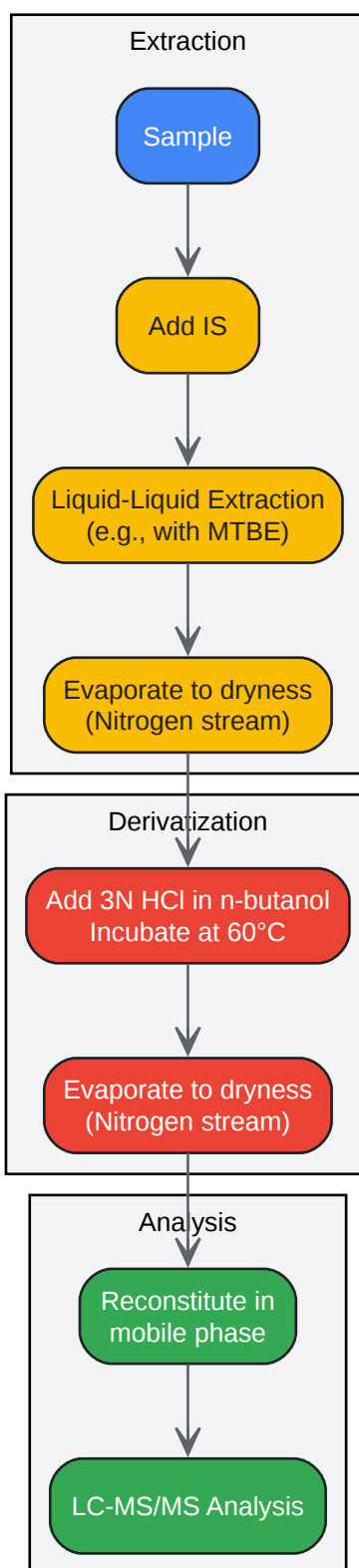
This protocol describes a method for the quantification of **10-oxononadecanedioic acid** in a biological matrix (e.g., plasma, urine) using LC-MS/MS following a derivatization procedure. As no specific validated method for this analyte is publicly available, the following is a proposed method based on established protocols for similar long-chain dicarboxylic acids and would require in-house validation.

## Materials and Reagents

- **10-Oxononadecanedioic acid** standard (synthesis may be required)
- Internal Standard (IS):  $^{13}\text{C}$ - or  $^2\text{H}$ -labeled **10-oxononadecanedioic acid** (ideal) or a structurally similar long-chain dicarboxylic acid.
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)

- 3 N Hydrochloric acid in n-butanol (derivatization agent)
- Methyl-tert-butyl ether (MTBE)
- Nitrogen gas for evaporation

## Sample Preparation Workflow



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Workflow for sample preparation and analysis.

## Detailed Procedure

- **Sample Collection and Storage:** Collect biological samples (e.g., 100  $\mu$ L of plasma or urine) and store them at  $-80^{\circ}\text{C}$  until analysis.
- **Internal Standard Spiking:** Thaw samples on ice. Spike each sample, calibration standard, and quality control sample with the internal standard solution.
- **Liquid-Liquid Extraction:**
  - Add 500  $\mu$ L of MTBE to each sample.
  - Vortex vigorously for 1 minute.
  - Centrifuge at 10,000 x g for 5 minutes.
  - Transfer the upper organic layer to a clean tube.
  - Repeat the extraction step and combine the organic layers.
- **Evaporation:** Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at  $40^{\circ}\text{C}$ .
- **Derivatization (Butylation):**
  - To the dried extract, add 100  $\mu$ L of 3 N HCl in n-butanol.
  - Cap the tubes tightly and incubate at  $60^{\circ}\text{C}$  for 30 minutes.
  - After incubation, evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at  $40^{\circ}\text{C}$ .
- **Reconstitution:** Reconstitute the dried derivatized sample in 100  $\mu$ L of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

## LC-MS/MS Parameters

The following are proposed starting parameters and will require optimization.

## Liquid Chromatography:

Parameter	Suggested Condition
Column	C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 $\mu$ m particle size
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start at 20% B, ramp to 95% B over 10 min, hold for 2 min, then re-equilibrate
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 $\mu$ L

## Mass Spectrometry (Triple Quadrupole):

Parameter	Suggested Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

## Proposed MRM Transitions (for the dibutyl ester derivative):

The molecular weight of the dibutyl ester of **10-oxononadecanedioic acid** (C<sub>27</sub>H<sub>50</sub>O<sub>5</sub>) is 454.68 g/mol . The protonated molecule [M+H]<sup>+</sup> would have an m/z of 455.7.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Notes
10-Oxononadecane dioic acid (dibutyl)	455.7	To be determined	To be determined	Likely fragments would involve neutral losses of butanol (C <sub>4</sub> H <sub>10</sub> O, 74 Da), water (H <sub>2</sub> O, 18 Da), and cleavage at the keto group. A starting point could be to scan for fragments around m/z 381.7 (loss of butanol) and 363.7 (loss of butanol and water).
Internal Standard (IS)	To be determined	To be determined	To be determined	Based on the mass of the labeled analog.

Note: The optimal product ions and collision energies must be determined by infusing a standard solution of the derivatized analyte.

## Data Presentation

Quantitative data should be summarized in tables for clear comparison. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression model with a weighting factor of 1/x is typically used.

Table 1: Calibration Curve Summary

Analyte	Linear Range (ng/mL)	R <sup>2</sup>	LLOQ (ng/mL)
10-Oxononadecanedioic acid	e.g., 1 - 1000	>0.99	e.g., 1

Table 2: Quantitative Results in Biological Samples

Sample ID	Matrix	Concentration (ng/mL)	%CV (for replicate injections)
Sample 1	Plasma	Value	Value
Sample 2	Plasma	Value	Value
Sample 3	Urine	Value	Value

## Conclusion

This application note provides a comprehensive framework for the development of a robust and sensitive LC-MS/MS method for the quantification of **10-oxononadecanedioic acid** in biological samples. The proposed workflow, including sample preparation with derivatization and optimized LC-MS/MS parameters, offers a solid starting point for researchers. Method validation, including assessment of linearity, accuracy, precision, and recovery, is essential before application to experimental samples.

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## References

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- 2. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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